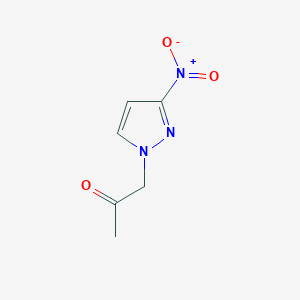
1-(3-Nitropyrazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitropyrazol-1-yl)propan-2-one is a chemical compound . It has a molecular formula of C6H7N3O3 and a molecular weight of 169.13800 .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitropyrazol-1-yl)propan-2-one consists of a nitropyrazole ring attached to a propan-2-one moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Nitropyrazol-1-yl)propan-2-one include a molecular formula of C6H7N3O3, a molecular weight of 169.13800, a PSA of 80.71000, and a LogP of 0.90350 .Applications De Recherche Scientifique
Synthesis and Molecular Interaction
- Acyclic Nitroazole Nucleosides : 1-(3-Nitropyrazol-1-yl)propan-2-one is used in the synthesis of acyclic nucleosides of 4-nitropyrazole. These nucleosides are incorporated into oligonucleotides, which exhibit moderately decreased stabilities in duplexes with natural bases. This suggests a potential use in genetic research and molecular biology (Walczak, Wamberg, & Pedersen, 2004).
Chemistry of Energetic Materials
- Energetic Pyrazole Synthesis : It's involved in the synthesis of energetic pyrazoles, like the construction of a nitropyrazole with both furazan and trinitromethyl moieties. Such compounds have promising explosive properties (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).
Crystallography and Solubility Studies
- Solubility and Crystallization : The solubility of nitropyrazoles, including derivatives of 1-(3-Nitropyrazol-1-yl)propan-2-one, has been studied in various solvents. These studies are crucial for understanding the crystallization and spheroidization of nitropyrazoles, important in chemical manufacturing processes (Liu & Guo, 2021; Liu et al., 2021).
Propriétés
IUPAC Name |
1-(3-nitropyrazol-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGYLUDUASCIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351085 |
Source


|
| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitro-1H-pyrazol-1-YL)acetone | |
CAS RN |
131394-08-6 |
Source


|
| Record name | 1-(3-nitropyrazol-1-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine](/img/structure/B1361256.png)

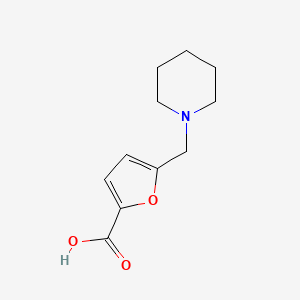
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)
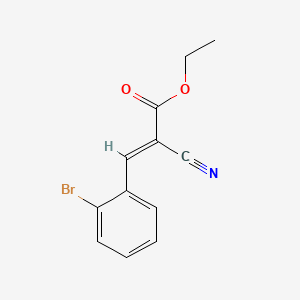
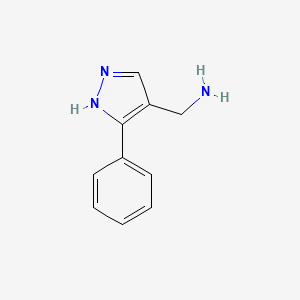
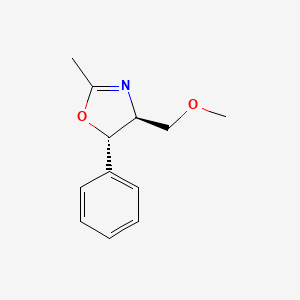

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)
